molecular formula C16H16ClNO2 B14847816 N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide

N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide

Cat. No.: B14847816
M. Wt: 289.75 g/mol
InChI Key: LEXCIAZBEDRQNU-UHFFFAOYSA-N
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Description

N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a chloromethyl group, and an acetamide group

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-[3-(chloromethyl)-5-phenylmethoxyphenyl]acetamide

InChI

InChI=1S/C16H16ClNO2/c1-12(19)18-15-7-14(10-17)8-16(9-15)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

LEXCIAZBEDRQNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)CCl)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the chloromethylation of a benzyloxy-substituted aromatic compound, followed by acylation to introduce the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Benzyloxy)phenyl)acetamide
  • N-(4-(Benzyloxy)phenyl)acetamide
  • N-(2-(Benzyloxy)-3-methoxyphenyl)acetamide

Uniqueness

N-(3-(Benzyloxy)-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both a benzyloxy group and a chloromethyl group on the aromatic ring. This combination allows for a broader range of chemical reactions and interactions compared to similar compounds, making it a versatile molecule for various applications .

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